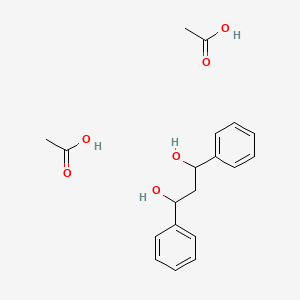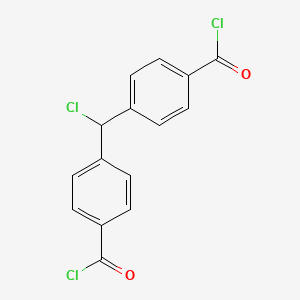
4,4'-(Chloromethylene)dibenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Chloromethylene)dibenzoyl chloride is an organic compound with the molecular formula C15H10Cl2O2 It is a derivative of benzoyl chloride, featuring a chloromethylene group linking two benzoyl chloride moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4,4’-(Chloromethylene)dibenzoyl chloride typically involves the chlorination of 4,4’-methylenedibenzoyl chloride. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
C15H10O2+SOCl2→C15H10Cl2O2+SO2+HCl
This method is favored due to its high yield and relatively straightforward procedure.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Chloromethylene)dibenzoyl chloride may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as dibenzoyl peroxide can enhance the reaction rate and efficiency. The process is designed to minimize side reactions and maximize the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Chloromethylene)dibenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, it can hydrolyze to form 4,4’-methylenedibenzoic acid.
Reduction: It can be reduced to 4,4’-methylenedibenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Hydrolysis: Typically carried out in acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Corresponding substituted benzoyl derivatives.
Hydrolysis: 4,4’-methylenedibenzoic acid.
Reduction: 4,4’-methylenedibenzyl alcohol.
Applications De Recherche Scientifique
4,4’-(Chloromethylene)dibenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties.
Mécanisme D'action
The mechanism of action of 4,4’-(Chloromethylene)dibenzoyl chloride primarily involves its reactivity towards nucleophiles. The chloromethylene group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as a versatile building block for constructing more complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl Chloride: A simpler analogue with a single benzoyl chloride moiety.
4,4’-Methylenedibenzoyl Chloride: Lacks the chloromethylene group, making it less reactive.
4,4’-Dichlorobenzophenone: Contains two chlorine atoms on the benzene rings but lacks the methylene linkage.
Uniqueness
4,4’-(Chloromethylene)dibenzoyl chloride is unique due to the presence of the chloromethylene group, which imparts higher reactivity compared to its analogues. This makes it particularly useful in synthetic chemistry for introducing benzoyl groups into target molecules.
Propriétés
Numéro CAS |
58218-40-9 |
|---|---|
Formule moléculaire |
C15H9Cl3O2 |
Poids moléculaire |
327.6 g/mol |
Nom IUPAC |
4-[(4-carbonochloridoylphenyl)-chloromethyl]benzoyl chloride |
InChI |
InChI=1S/C15H9Cl3O2/c16-13(9-1-5-11(6-2-9)14(17)19)10-3-7-12(8-4-10)15(18)20/h1-8,13H |
Clé InChI |
OBUBMYOMGPRCRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)C(=O)Cl)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


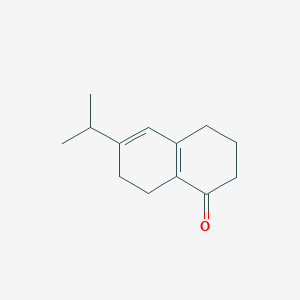
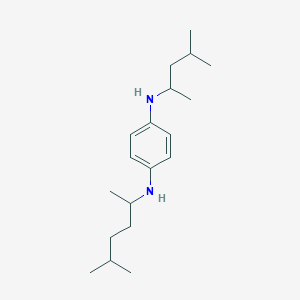
![4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14608001.png)


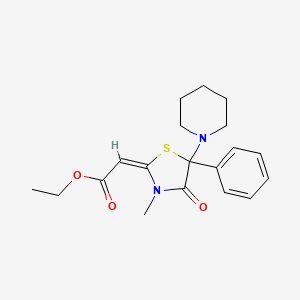
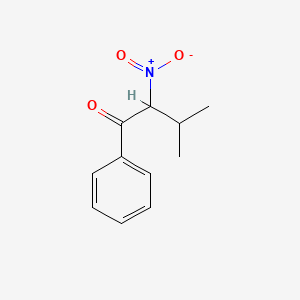
![1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14608021.png)
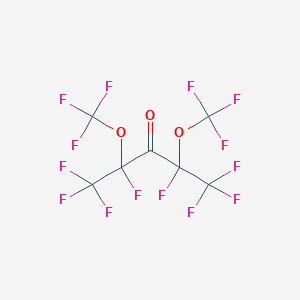
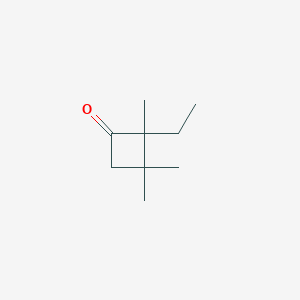
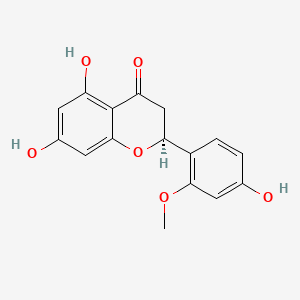
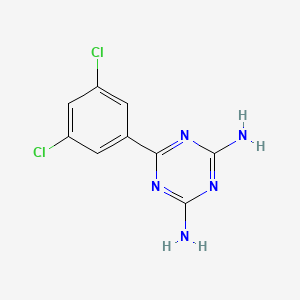
![1-(Methylsulfanyl)-4-{(Z)-[4-(methylsulfanyl)-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14608052.png)
